Hydrolytic Stability Advantage Over 1-Benzothiophene-3-sulfonyl Chloride
The stability of sulfonyl halides follows the well-established hierarchy: fluorides > chlorides > bromides > iodides [1]. 1-Benzothiophene-3-sulfonyl fluoride benefits from the exceptional thermodynamic stability of the S–F bond, remaining inert to hydrolysis under conditions that rapidly degrade sulfonyl chlorides. The chloride analog, 1-benzothiophene-3-sulfonyl chloride, is documented as moisture-sensitive, requiring storage under inert gas at 2–8 °C and exhibiting water solubility of only 0.091 g/L at 25 °C with concomitant hydrolysis [2]. A comprehensive stability study of over 200 heteroaromatic sulfonyl halides confirmed that hydrolysis by trace water is a dominant decomposition pathway for chlorides, whereas fluorides are consistently the more stable but less reactive option, with the stability difference being a key selection criterion for aqueous-compatible applications [3].
| Evidence Dimension | Aqueous hydrolytic stability |
|---|---|
| Target Compound Data | 1-Benzothiophene-3-sulfonyl fluoride: stable to aqueous hydrolysis under ambient conditions; S–F bond cleavage is exclusively heterolytic and resistant to reduction |
| Comparator Or Baseline | 1-Benzothiophene-3-sulfonyl chloride (CAS 18494-87-6): moisture-sensitive; requires storage under inert gas at 2–8 °C; water solubility 0.091 g/L at 25 °C with hydrolysis |
| Quantified Difference | Qualitative rank-order: fluoride ≫ chloride in hydrolytic stability; chloride requires inert atmosphere storage and anhydrous reaction conditions |
| Conditions | Ambient aqueous environment; storage conditions per vendor technical datasheets and heteroaromatic sulfonyl halide stability survey (≥200 compounds studied) |
Why This Matters
Researchers performing bioconjugation, activity-based protein profiling, or SuFEx click chemistry in aqueous or physiological buffers must select the fluoride over the chloride to avoid premature hydrolysis and off-target acid generation, directly impacting experimental reproducibility and procurement specification.
- [1] Wikipedia. Sulfonyl halide – Stability. en.m.wikipedia.org, 2025. View Source
- [2] ChemWhat. 1-Benzothiophene-3-sulfonyl Chloride – Chemical Properties (CAS 18494-87-6). chemwhat.jp, 2017. View Source
- [3] Enamine Ltd. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv Preprint, 30 September 2025. View Source
